2-{2-METHYL-4-[5-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-3-YL]-1H-IMIDAZOL-1-YL}-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE
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Overview
Description
2-{2-METHYL-4-[5-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-3-YL]-1H-IMIDAZOL-1-YL}-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE is a complex organic compound that features multiple heterocyclic rings, including imidazole, oxadiazole, and piperazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-METHYL-4-[5-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-3-YL]-1H-IMIDAZOL-1-YL}-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE typically involves multi-step reactions starting from commercially available precursorsCommon reagents used in these reactions include various acids, bases, and solvents such as ethanol and dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-{2-METHYL-4-[5-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-3-YL]-1H-IMIDAZOL-1-YL}-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and imidazole rings
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, DMSO, and acetonitrile. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
2-{2-METHYL-4-[5-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-3-YL]-1H-IMIDAZOL-1-YL}-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Mechanism of Action
The mechanism of action of 2-{2-METHYL-4-[5-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-3-YL]-1H-IMIDAZOL-1-YL}-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like metronidazole and tinidazole, which also contain the imidazole ring, are known for their antimicrobial properties.
Oxadiazole Derivatives: Compounds such as furazolidone and nitrofurazone, which contain the oxadiazole ring, are used as antibacterial and antifungal agents.
Piperazine Derivatives: Compounds like piperazine citrate and fluphenazine, which contain the piperazine ring, are used as anthelmintic and antipsychotic agents
Uniqueness
What sets 2-{2-METHYL-4-[5-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-3-YL]-1H-IMIDAZOL-1-YL}-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE apart is its unique combination of these three heterocyclic rings, which may confer a distinct set of biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-[2-methyl-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)imidazol-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O2/c1-17-25-20(22-26-23(32-27-22)18-7-9-24-10-8-18)15-30(17)16-21(31)29-13-11-28(12-14-29)19-5-3-2-4-6-19/h2-10,15H,11-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REAZKUZDHAXMKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1CC(=O)N2CCN(CC2)C3=CC=CC=C3)C4=NOC(=N4)C5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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